Umbralisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

- Umbralisib targets two key enzymes: phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).

- PI3Kδ plays a crucial role in cell survival and proliferation, while CK1ε is involved in regulating protein synthesis. []

- By inhibiting these enzymes, umbralisib disrupts cancer cell growth and survival pathways.

Clinical Trials:

- Umbralisib has been evaluated in several clinical trials for different types of lymphoid malignancies, including chronic lymphocytic leukemia (CLL), marginal zone lymphoma (MZL), and follicular lymphoma (FL). [, , ]

- These trials assess the drug's efficacy, safety, and tolerability in patients with relapsed or refractory disease who have not responded well to other treatments.

Promising Results:

- Studies have shown that umbralisib demonstrates encouraging activity in patients with CLL, MZL, and FL. [, , ]

- Treatment with umbralisib has resulted in tumor shrinkage and improved progression-free survival in a significant proportion of patients. [, , ]

Safety and Tolerability:

- Umbralisib's safety profile appears to be different from other PI3Kδ inhibitors. []

- Common side effects include diarrhea, fatigue, and nausea, but they are generally manageable. [, ]

- Serious adverse events, such as infections and neutropenia, can occur but are less frequent compared to other drugs in this class. [, ]

Ongoing Research:

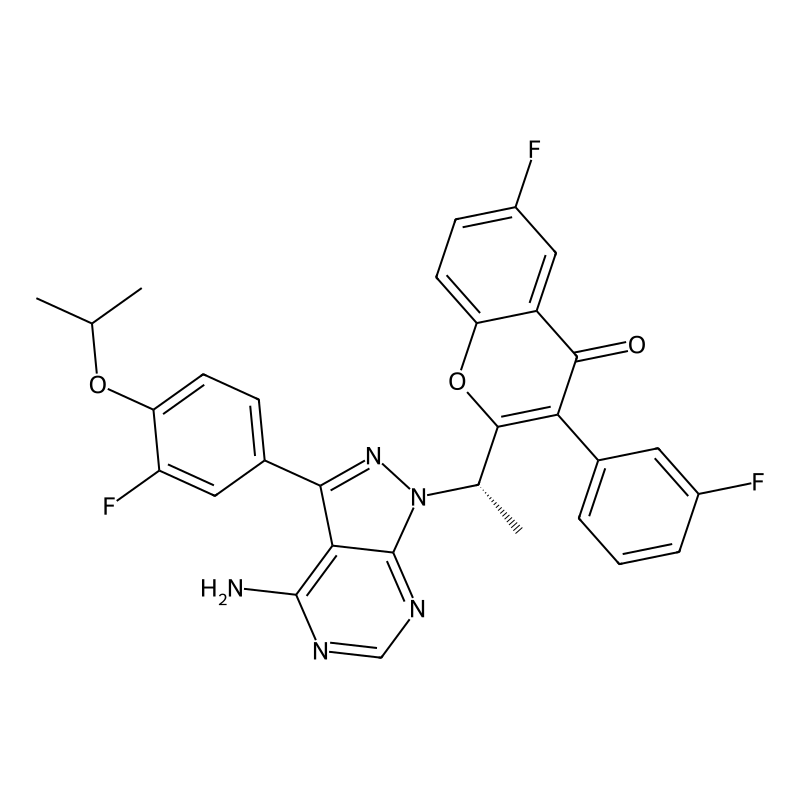

Umbralisib is a small molecule kinase inhibitor specifically designed to target the phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Its chemical formula is , with a molecular weight of approximately 571.56 g/mol. The compound is often presented as umbralisib tosylate, which is a white to light brown powder that is freely soluble in dimethyl sulfoxide and methanol, but practically insoluble in water .

Umbralisib has been utilized primarily in the treatment of certain types of B-cell malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma. It was granted tentative approval by the FDA in February 2021, although this approval was later withdrawn due to concerns regarding patient mortality in clinical trials .

Umbralisib's mechanism of action involves inhibiting the PI3Kδ and CK1ε signaling pathways. These pathways play a crucial role in cell growth and survival in various cancers, including lymphoma. By inhibiting these kinases, Umbralisib disrupts these signals, leading to cancer cell death.

The FDA withdrew its approval for Umbralisib in June 2022 due to safety concerns. Clinical trials indicated a possible increased risk of death associated with the drug []. Additionally, common side effects reported during trials included diarrhea, fatigue, nausea, and neutropenia (low white blood cell count) [].

- Formation of the pyrazolo-pyrimidine core: This involves coupling reactions that build the central structure.

- Introduction of substituents: Fluorinated aromatic groups are added to enhance biological activity and selectivity.

- Tosylation: Converting the final product into umbralisib tosylate for improved solubility and stability.

The precise synthetic route may vary among manufacturers but generally adheres to these principles .

Umbralisib exhibits significant biological activity against various hematologic malignancies. It reduces cell proliferation and inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines. The drug's mechanism of action primarily involves:

- Inhibition of B-cell chemotaxis: Disrupting the movement of B-cells to lymph nodes and bone marrow.

- Reduction of cell viability: Leading to apoptosis in malignant cells.

- Impact on immune response: By modulating the activity of immune cells, umbralisib may also influence tumor microenvironments .

Umbralisib is primarily applied in oncology for treating specific B-cell lymphomas, particularly:

- Marginal Zone Lymphoma

- Follicular Lymphoma

Its ability to inhibit critical signaling pathways makes it a valuable option for patients who have not responded to other therapies . Additionally, ongoing research may expand its applications to other malignancies or therapeutic areas where PI3Kδ and CK1ε play significant roles.

Studies on umbralisib have highlighted its interactions with various medications, particularly those metabolized by cytochrome P450 enzymes (CYP). Key points include:

- Metabolism: Primarily via CYP2C9, CYP3A4, and CYP1A2 pathways.

- Drug interactions: Co-administration with other agents affecting liver enzymes may alter umbralisib's efficacy and safety profile.

- Monitoring requirements: Regular liver function tests are recommended due to potential hepatotoxicity associated with umbralisib usage .

Several compounds share structural or functional similarities with umbralisib. Notable examples include:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Idelalisib | PI3Kδ | First approved PI3K inhibitor for B-cell malignancies; used primarily for chronic lymphocytic leukemia. |

| Duvelisib | PI3Kδ/PI3Kγ | Dual inhibitor targeting both delta and gamma isoforms; broader immunological effects. |

| Copanlisib | PI3Kα/PI3Kδ | Administered intravenously; has a different side effect profile compared to oral agents. |

| TGR-1202 | PI3Kδ | Similar mechanism but distinct chemical structure; under investigation for various lymphomas. |

Umbralisib's unique combination of targeting both PI3Kδ and CK1ε distinguishes it from other kinase inhibitors, providing a potentially differentiated therapeutic profile .

Key Intermediate Compounds in Umbralisib Synthesis

The synthesis of umbralisib involves multiple key intermediates that are crucial for the successful formation of the target compound [9]. The synthetic route employs a convergent approach utilizing two primary synthons that are coupled in the final step [34].

Intermediate 1: 6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one

This intermediate serves as the chromen-4-one core structure and is prepared through a multi-step sequence [7]. The preparation begins with 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, which undergoes nucleophilic substitution with n-butanol in dimethyl sulfoxide at 120°C for 3 hours [7]. The reaction mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate [7]. After purification by column chromatography using ethyl acetate and petroleum ether, the intermediate is obtained as an off-white solid with a yield of 64% [7].

Intermediate 2: 2-acetyl-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

This ketone intermediate is synthesized via Swern oxidation of the corresponding alcohol [7]. Dimethyl sulfoxide (5.60 ml, 79.14 mmol) is added to dichloromethane cooled to -78°C, followed by oxalyl chloride (3.40 ml, 39.57 mmol) [7]. After 10 minutes, the alcohol intermediate in dichloromethane is added dropwise and stirred for 20 minutes [7]. Triethylamine is subsequently added and the mixture is stirred for 1 hour [7]. The reaction yields a yellow solid (4.2 g, 71%) after column chromatographic purification [7].

Intermediate 3: (S)-6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one

The chiral alcohol intermediate is obtained through stereoselective reduction using (R)-Alpine borane [7]. To the ketone intermediate (2.00 g, 6.66 mmol), (R)-Alpine borane (0.5M in tetrahydrofuran, 20 ml) is added and heated to 60°C for 20 hours [7]. The reaction mixture is quenched with aqueous 2N hydrochloric acid and extracted with ethyl acetate [7]. Column chromatographic purification yields the desired enantiomer as an off-white solid (1.51 g, 75%) with an enantiomeric excess of 94.2% [7].

Intermediate 13: 3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This pyrazolopyrimidine intermediate is synthesized through Suzuki coupling reaction [9]. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11.0 g, 42.14 mmol) is dissolved in dimethylformamide (110 ml), ethanol (55 ml), and water (55 ml) [9]. The boronic ester intermediate (23.4 g, 84.28 mmol) and sodium carbonate (13.3 g, 126.42 mmol) are added and the mixture is degassed for 30 minutes [9]. Tetrakis(triphenylphosphine)palladium(0) (2.4 g, 2.10 mmol) is added under nitrogen atmosphere and heated to 80°C for 12 hours [9]. After filtration through celite and extraction with ethyl acetate, the crude product is triturated with diethyl ether to afford the title compound as a light brown solid (3.2 g, 26% yield) [9].

| Intermediate | Starting Material | Yield (%) | Purification Method |

|---|---|---|---|

| Intermediate 1 | 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | 64 | Column chromatography |

| Intermediate 2 | 6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one | 71 | Column chromatography |

| Intermediate 3 | 2-acetyl-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | 75 | Column chromatography |

| Intermediate 13 | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 26 | Trituration with diethyl ether |

Catalytic Systems and Reaction Mechanisms

The synthesis of umbralisib employs several catalytic systems that are essential for the formation of key bonds and stereochemical control [9] [34].

Palladium-Catalyzed Suzuki Coupling

The formation of the pyrazolopyrimidine intermediate involves tetrakis(triphenylphosphine)palladium(0) as the catalyst [9]. This reaction proceeds through the standard palladium-catalyzed cross-coupling mechanism involving oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond [34]. The reaction requires degassing and an inert atmosphere to prevent catalyst deactivation [9].

Mitsunobu Reaction Mechanism

The final coupling step utilizes the Mitsunobu reaction with triphenylphosphine and diisopropylazodicarboxylate [8] [35]. The mechanism involves initial nucleophilic attack of triphenylphosphine upon diisopropylazodicarboxylate, producing a betaine intermediate [35]. This intermediate deprotonates the pyrazolopyrimidine amine to form an ion pair [35]. The alcohol substrate then undergoes nucleophilic substitution with inversion of stereochemistry in classic SN2 fashion as the amine displaces the activated alcohol [35].

Swern Oxidation Mechanism

The oxidation of secondary alcohols to ketones employs the Swern oxidation using oxalyl chloride, dimethyl sulfoxide, and triethylamine [38] [40]. The mechanism begins with the low-temperature reaction of dimethyl sulfoxide with oxalyl chloride, forming an intermediate that decomposes to give chloro(dimethyl)sulfonium chloride while releasing carbon dioxide and carbon monoxide [38]. The alcohol reacts with this chlorosulfonium salt to form an alkoxysulfonium ion intermediate [38]. Addition of triethylamine deprotonates the alkoxysulfonium ion to generate a sulfur ylide, which decomposes through a five-membered ring transition state to give dimethyl sulfide and the desired ketone [38].

Stereoselective Reduction with (R)-Alpine Borane

The stereoselective reduction employs (R)-Alpine borane, which provides excellent enantioselectivity for the formation of the desired (S)-alcohol [7]. The mechanism involves coordination of the borane to the ketone carbonyl, followed by hydride delivery from the less hindered face of the ketone [7]. This reduction achieves an enantiomeric excess of 94.2% as determined by high-performance liquid chromatography on a chiralpak AD-H column [7].

Purification Strategies and Yield Optimization

The purification of umbralisib and its intermediates involves multiple strategies designed to maximize yield and purity while minimizing the formation of impurities [8] [20].

Column Chromatography Optimization

Most intermediates are purified using silica gel column chromatography with ethyl acetate and petroleum ether as the mobile phase [8] [9]. The gradient elution typically begins with petroleum ether and gradually increases the proportion of ethyl acetate to achieve optimal separation [8]. For the final umbralisib product, purification by column chromatography with ethyl acetate and petroleum ether affords the compound as an off-white solid with a yield of 20% [8].

Crystallization and Salt Formation

The formation of the tosylate salt enhances the stability and purification of umbralisib [28]. The synthesis of umbralisib tosylate involves treatment of the free base with p-toluenesulfonic acid in isopropanol [28]. The mixture is refluxed for 1 hour, concentrated, co-distilled with petroleum ether, and dried [28]. Water is added to the residue and the mixture is stirred for 30 minutes [28]. The solid is filtered, washed with petroleum ether, and dried under vacuum to afford the tosylate salt as an off-white solid with a yield of 95% [28].

Process Optimization Studies

Yield optimization studies have focused on reaction conditions, stoichiometry, and purification methods [20] [21]. Ultra-performance liquid chromatography methods have been developed for quantitative determination of umbralisib with excellent linearity over a concentration range of 2-30 μg/ml and a correlation coefficient of 0.999 [20]. The relative standard deviation values for precision parameters were less than 2%, indicating high accuracy and reproducibility [20] [21].

Forced Degradation Studies

Stability-indicating analytical methods have been developed to assess degradation under various stress conditions [20] [21]. Acid degradation using 1N hydrochloric acid results in 13.1% degradation, while alkali degradation with 1N sodium hydroxide causes 13.6% degradation [20]. Peroxide degradation with 30% hydrogen peroxide leads to 12.4% degradation, and reduction degradation with 30% sodium bisulfate results in 14.2% degradation [20]. Thermal degradation at 70°C for 6 hours causes 11.6% degradation of the compound [20].

| Stress Condition | Degradation (%) | Test Duration |

|---|---|---|

| Acid (1N HCl) | 13.1 | 15 minutes |

| Alkali (1N NaOH) | 13.6 | 15 minutes |

| Peroxide (30% H₂O₂) | 12.4 | Standard time |

| Reduction (30% Na₂S₂O₅) | 14.2 | Standard time |

| Thermal (70°C) | 11.6 | 6 hours |

Analytical Methodologies for Process Validation

Comprehensive analytical methodologies have been developed for the characterization and validation of umbralisib synthesis [20] [21] [22].

Ultra-Performance Liquid Chromatography Methods

A reverse-phase ultra-performance liquid chromatography method has been developed using a Kinetex column (100 × 4.6 mm, 2.6 μm) with a mobile phase composed of 0.1% formic acid and acetonitrile (40:60 v/v) delivered at a flow rate of 1.0 ml/minute [20] [21]. Detection is performed using ultraviolet detection at 219 nm, which provides maximum absorbance for umbralisib [20]. The retention time for umbralisib under these conditions is 1.554 minutes with a total run time of 3 minutes [20].

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis [22] [25]. The method utilizes positive and negative multiple reaction monitoring mode using an electrospray ionization source [22]. An isocratic mobile phase consisting of methanol and ammonium acetate buffer (50:50 v/v) is used with a Waters symmetric C18 column (150×4.6 mm, 3.5 μm) at a flow rate of 1.0 ml/minute [22]. The total run duration is 5.0 minutes with umbralisib eluting at 2.969 minutes [22].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy is employed for structural confirmation and purity assessment [7]. The characteristic chemical shifts include δ 8.24 (s, 1H) for the pyrazolopyrimidine proton, δ 7.85 (dd, J = 8.2, 3.1 Hz, 1H) for the aromatic proton, and δ 6.11 (q, J = 7.1 Hz, 1H) for the chiral center proton [7]. The methyl protons of the isopropyl group appear at δ 1.42 (d, J = 6.1 Hz, 6H) [7].

Infrared Spectroscopy

Fourier transform infrared spectroscopy provides fingerprint identification of functional groups [7]. The amorphous form of umbralisib monotosylate shows distinct spectral differences compared to the crystalline form, particularly in the fingerprint region below 1500 cm⁻¹ [7].

Method Validation Parameters

The analytical methods have been validated according to International Conference on Harmonisation guidelines [20] [21]. Linearity studies demonstrate excellent correlation with correlation coefficient values exceeding 0.999 [20] [21]. Precision studies, including intraday and intermediate precision, show relative standard deviation values consistently below 2% [20] [21]. Accuracy studies conducted at 50%, 100%, and 150% levels show recovery rates of approximately 100% with relative standard deviation rates below 2% [20] [21].

| Validation Parameter | Acceptance Criteria | Observed Results |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9997 |

| Precision (%RSD) | ≤ 2.0% | < 2.0% |

| Accuracy (%Recovery) | 98-102% | 99.1-100.5% |

| Specificity | No interference | Confirmed |

| Robustness (%RSD) | ≤ 2.0% | 0.37-0.82% |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

During pharmacokinetic studies, about 81% of the umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers.

The average apparent central volume of distribution of umbralisib is 312 L.

The average apparent clearance of umbralisib is 15.5 L/h.

Metabolism Metabolites

Wikipedia

ML-SI3

FDA Medication Guides

Umbralisib Tosylate

TABLET;ORAL

TG THERAPS

02/05/2021

Biological Half Life

Use Classification

Dates

Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab

Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016

Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:

27499137.